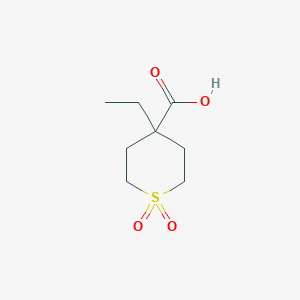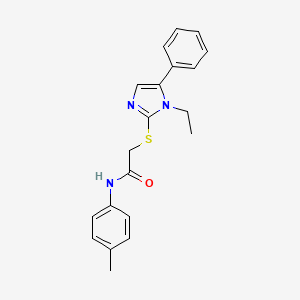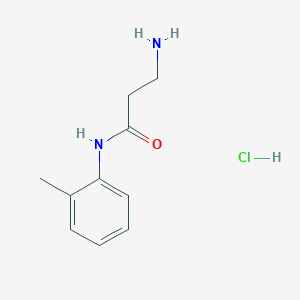
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione, also known as Ro 31-8220, is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 exerts its pharmacological effects by inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and hormones. Once activated, PKC phosphorylates downstream targets, leading to the activation or inhibition of various signaling pathways. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 binds to the ATP-binding site of PKC and inhibits its activity. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of PKC. In cardiovascular diseases, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cardiac function and reduce myocardial damage by inhibiting the activity of PKC and reducing oxidative stress. In neurological disorders, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PKC and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been extensively studied in various cell types and animal models, which makes it a well-characterized compound. However, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 can also be toxic to cells at high concentrations, which requires careful optimization of experimental conditions.
Zukünftige Richtungen
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several potential future directions for research. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220. Another area of research is the investigation of the role of PKC in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The development of PKC inhibitors as potential therapeutic agents for these diseases is also an area of interest. Finally, the investigation of the molecular mechanisms underlying the pharmacological effects of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 and other PKC inhibitors is an area of ongoing research.
Synthesemethoden
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 can be synthesized using a multi-step process starting from 2,3-dioxoindoline. The first step involves the reaction of 2,3-dioxoindoline with 3-bromopropyl p-tolyl ether to form the intermediate compound. The intermediate is then treated with methyl magnesium bromide to obtain the final product, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220. The synthesis method has been optimized to yield high purity and high yield of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction. In neurological disorders, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)23-12-4-11-20-17-14(2)5-3-6-16(17)18(21)19(20)22/h3,5-10H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUUMBLQHUPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
![N-(2-methoxyethyl)-4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2903092.png)



![2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2903098.png)



![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2903106.png)

![N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanamide](/img/structure/B2903110.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2903111.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2903112.png)